molecular formula C26H32N4O6 B2511632 4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate CAS No. 1351648-56-0

4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate

カタログ番号: B2511632
CAS番号: 1351648-56-0
分子量: 496.564
InChIキー: DKQSRNABWYGBMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzimidazole core substituted with 5,6-dimethyl groups, linked via a methylene bridge to a piperidine ring. The piperidine nitrogen is further functionalized with a carboxamide group attached to a 4-ethoxyphenyl moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies.

特性

IUPAC Name

4-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(4-ethoxyphenyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2.C2H2O4/c1-4-30-21-7-5-20(6-8-21)26-24(29)27-11-9-19(10-12-27)15-28-16-25-22-13-17(2)18(3)14-23(22)28;3-1(4)2(5)6/h5-8,13-14,16,19H,4,9-12,15H2,1-3H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSRNABWYGBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=NC4=C3C=C(C(=C4)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate is a novel benzimidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N3O5C_{24}H_{26}N_{3}O_{5} with a molecular weight of 471.9 g/mol. The structure includes a benzimidazole moiety linked to a piperidine ring, which is known for contributing to various biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds similar to the target compound exhibit significant anti-inflammatory properties. For example, derivatives of benzimidazole have shown to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. One study reported that a related compound demonstrated an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α, outperforming traditional anti-inflammatory drugs like ibuprofen in vivo .

2. Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been extensively studied. Compounds with similar structures have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. In vitro studies demonstrated that these compounds could inhibit biofilm formation and kill cells in mature biofilms .

3. Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, certain benzimidazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Case Study 1 : A study involving a benzimidazole derivative demonstrated significant inhibition of NO production in RAW 264.7 macrophages, highlighting its potential as an anti-inflammatory agent .
  • Case Study 2 : Another investigation assessed the antimicrobial properties of a series of benzimidazole derivatives against S. aureus. The results indicated a strong correlation between structural modifications and increased antimicrobial activity .

Data Table: Biological Activity Overview

Activity TypeCompound TestedIC50 Value (μM)Reference
Anti-inflammatory2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative0.86 (NO)
1.87 (TNF-α)
AntimicrobialBenzimidazole derivativesVaries
AnticancerVarious benzimidazole derivativesVaries

科学的研究の応用

Medicinal Chemistry

The compound's unique structure suggests potential bioactivity, particularly in the field of medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit growth in various cancer cell lines with high efficacy .
  • Antimicrobial Properties : Benzimidazole derivatives have been documented to possess antibacterial and antifungal properties, making them valuable in developing new antimicrobial agents .

Neuropharmacology

Given the presence of the piperidine ring, this compound may interact with neurotransmitter systems. Research into similar compounds has indicated potential applications in treating neurological disorders such as anxiety and depression due to their ability to modulate neurotransmitter receptors .

Enzyme Inhibition Studies

The compound's structure suggests it could serve as an inhibitor for specific enzymes involved in various metabolic pathways. For example, related benzimidazole derivatives have been studied for their ability to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in biological systems .

Drug Delivery Systems

Due to its chemical stability and bioactivity, this compound may also be explored for use in drug delivery systems. Its ability to form complexes with various therapeutic agents could enhance the efficacy and targeting of drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineEfficacy (% Growth Inhibition)
Compound AAnticancerOVCAR-885.26
Compound BAntimicrobialStaphylococcus aureusSignificant
Compound CEnzyme InhibitionCarbonic Anhydrase IXK_i = 89 pM

Case Study 1: Anticancer Activity

In a recent study focused on the anticancer properties of benzimidazole derivatives, several compounds demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8. The study highlighted that modifications on the benzimidazole core significantly affected the anticancer activity, suggesting that structural variations can lead to enhanced efficacy .

Case Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects of piperidine-based compounds found that certain derivatives exhibited anxiolytic effects in animal models. These findings suggest that compounds similar to 4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate may hold promise for treating anxiety disorders .

類似化合物との比較

Key Observations :

  • Steric Effects : The 5,6-dimethyl groups in the target compound likely hinder rotational freedom compared to analogs with single substitutions (e.g., 2-methyl in ) .
  • Electronic Effects : The 4-ethoxyphenyl group offers moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl () or chlorosulfonyl () groups .
  • Solubility: The oxalate counterion in the target compound and –10 improves aqueous solubility compared to non-salt forms (e.g., ) .

Spectroscopic Characterization

Spectroscopic data for analogs () highlight trends:

  • ¹H-NMR : The 5,6-dimethyl groups in the target compound would show singlet peaks near δ 2.2–2.5 ppm, distinct from single methyl (δ 2.4–2.6) or trifluoromethyl (δ 3.8–4.2) groups in analogs .
  • HRMS : Expected [M+H]⁺ for the target compound is ~503.2 (C₂₄H₂₉N₄O₃⁺), aligning with methodologies in and .

Physicochemical Properties

  • Solubility : The oxalate salt and ethoxy group likely improve water solubility versus more lipophilic analogs (e.g., ’s phenethyl group) .
  • Stability : Dimethyl groups may enhance metabolic stability compared to electron-deficient substituents (e.g., CF₃ in ) .

準備方法

Condensation of 4,5-Dimethyl-1,2-Diaminobenzene

The benzimidazole ring forms via acid-catalyzed cyclization. In a representative procedure:

  • Reactants : 4,5-Dimethyl-1,2-diaminobenzene (10 mmol) and triethyl orthoformate (12 mmol) in glacial acetic acid (50 mL).
  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen.
  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and silica gel chromatography (hexane:ethyl acetate = 7:3) yield 5,6-dimethyl-1H-benzimidazole (82% yield).

Key analytical data :

  • $$^1H$$ NMR (400 MHz, CDCl$$3$$) : δ 2.28 (s, 6H, 2×CH$$3$$), 7.45–7.52 (m, 2H, Ar-H).
  • HRMS (ESI+) : m/z calcd for C$$9$$H$${10}$$N$$_2$$ [M+H]$$^+$$ 147.0922, found 147.0918.

Piperidine Intermediate Preparation

N-Alkylation of Piperidine

The 4-(aminomethyl)piperidine intermediate is synthesized via reductive amination:

  • Reactants : Piperidine-4-carboxaldehyde (5 mmol) and benzylamine (5.5 mmol) in methanol (30 mL).
  • Reducing agent : Sodium cyanoborohydride (6 mmol) added portionwise at 0°C.
  • Conditions : Stir at room temperature for 12 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield 4-(benzylaminomethyl)piperidine (74% yield).

Modification for target scaffold :

  • Replace benzylamine with tert-butyl ((4-ethoxyphenyl)carbamoyl)piperidine-1-carboxylate for direct carboxamide introduction.

Carboxamide Coupling

Activation of Carboxylic Acid

The piperidine-carboxamide linkage forms via EDC/HOBt-mediated coupling:

  • Reactants : 4-(Aminomethyl)piperidine (3 mmol), 4-ethoxyphenyl isocyanate (3.3 mmol), EDC·HCl (3.6 mmol), HOBt (3.6 mmol) in DMF (20 mL).
  • Conditions : Stir at 0°C for 1 hour, then room temperature for 24 hours.
  • Workup : Dilute with ethyl acetate, wash with 1M HCl (2×50 mL), dry over Na$$2$$SO$$4$$, and purify via flash chromatography (CH$$2$$Cl$$2$$:MeOH = 95:5) to obtain N-(4-ethoxyphenyl)piperidine-1-carboxamide (68% yield).

Critical parameters :

  • Temperature control : Exothermic reaction requires ice-bath initiation.
  • Solvent choice : DMF enhances solubility of polar intermediates.

Final Assembly and Salt Formation

Benzylation of Benzimidazole

  • Reactants : 5,6-Dimethyl-1H-benzimidazole (2 mmol), 4-(bromomethyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide (2.2 mmol), K$$2$$CO$$3$$ (4 mmol) in acetonitrile (30 mL).
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Filter, concentrate, and purify via column chromatography (CHCl$$_3$$:MeOH = 98:2) to isolate the free base (63% yield).

Oxalate Salt Crystallization

  • Acid addition : Dissolve free base (1 mmol) in hot ethanol (10 mL), add oxalic acid dihydrate (1.1 mmol) in ethanol (5 mL) dropwise.
  • Crystallization : Cool to 4°C for 24 hours, filter, and dry under vacuum.
  • Yield : 85% as white crystalline solid.

Analytical validation :

  • Melting point : 214–216°C (decomp.).
  • $$^1H$$ NMR (DMSO-d$$6$$) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH$$2$$CH$$3$$), 2.24 (s, 6H, 2×CH$$3$$), 3.45–3.60 (m, 4H, piperidine), 4.02 (q, J = 7.0 Hz, 2H, OCH$$2$$), 4.78 (s, 2H, NCH$$2$$), 7.12–7.28 (m, 4H, Ar-H).
  • HPLC purity : 99.2% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Patent) Optimal Approach
Benzimidazole alkylation NaH/DMF, 60°C, 6 hr K$$2$$CO$$3$$/CH$$_3$$CN, reflux Method B (higher yield)
Carboxamide coupling EDC/HOBt, 24 hr HATU/DIPEA, 12 hr Method A (cost-effective)
Salt formation Oxalic acid/EtOH Fumaric acid/acetone Oxalic acid (stability)

Key findings :

  • Temperature sensitivity : Alkylation at >80°C causes decomposition.
  • Salt selection : Oxalate improves aqueous solubility (23 mg/mL) vs. fumarate (17 mg/mL).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。